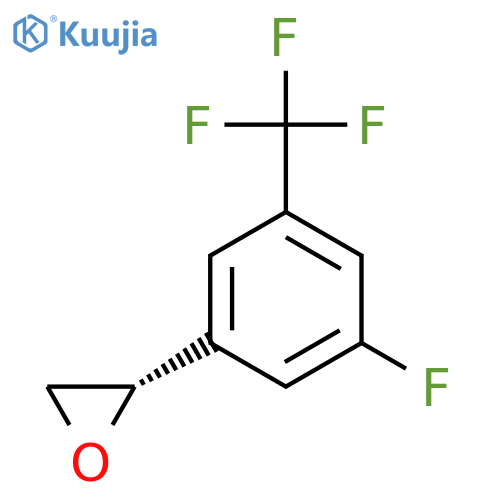

Cas no 2227788-23-8 ((2S)-2-3-fluoro-5-(trifluoromethyl)phenyloxirane)

(2S)-2-3-fluoro-5-(trifluoromethyl)phenyloxirane 化学的及び物理的性質

名前と識別子

-

- (2S)-2-3-fluoro-5-(trifluoromethyl)phenyloxirane

- (2S)-2-[3-fluoro-5-(trifluoromethyl)phenyl]oxirane

- 2227788-23-8

- EN300-1960105

-

- インチ: 1S/C9H6F4O/c10-7-2-5(8-4-14-8)1-6(3-7)9(11,12)13/h1-3,8H,4H2/t8-/m1/s1

- InChIKey: IGRLLLZMGYJHBP-MRVPVSSYSA-N

- ほほえんだ: FC1C=C(C(F)(F)F)C=C(C=1)[C@H]1CO1

計算された属性

- せいみつぶんしりょう: 206.03547746g/mol

- どういたいしつりょう: 206.03547746g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 12.5Ų

(2S)-2-3-fluoro-5-(trifluoromethyl)phenyloxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1960105-1.0g |

(2S)-2-[3-fluoro-5-(trifluoromethyl)phenyl]oxirane |

2227788-23-8 | 1g |

$1543.0 | 2023-06-03 | ||

| Enamine | EN300-1960105-0.1g |

(2S)-2-[3-fluoro-5-(trifluoromethyl)phenyl]oxirane |

2227788-23-8 | 0.1g |

$1357.0 | 2023-09-17 | ||

| Enamine | EN300-1960105-0.25g |

(2S)-2-[3-fluoro-5-(trifluoromethyl)phenyl]oxirane |

2227788-23-8 | 0.25g |

$1420.0 | 2023-09-17 | ||

| Enamine | EN300-1960105-10.0g |

(2S)-2-[3-fluoro-5-(trifluoromethyl)phenyl]oxirane |

2227788-23-8 | 10g |

$6635.0 | 2023-06-03 | ||

| Enamine | EN300-1960105-5.0g |

(2S)-2-[3-fluoro-5-(trifluoromethyl)phenyl]oxirane |

2227788-23-8 | 5g |

$4475.0 | 2023-06-03 | ||

| Enamine | EN300-1960105-0.5g |

(2S)-2-[3-fluoro-5-(trifluoromethyl)phenyl]oxirane |

2227788-23-8 | 0.5g |

$1482.0 | 2023-09-17 | ||

| Enamine | EN300-1960105-2.5g |

(2S)-2-[3-fluoro-5-(trifluoromethyl)phenyl]oxirane |

2227788-23-8 | 2.5g |

$3025.0 | 2023-09-17 | ||

| Enamine | EN300-1960105-1g |

(2S)-2-[3-fluoro-5-(trifluoromethyl)phenyl]oxirane |

2227788-23-8 | 1g |

$1543.0 | 2023-09-17 | ||

| Enamine | EN300-1960105-5g |

(2S)-2-[3-fluoro-5-(trifluoromethyl)phenyl]oxirane |

2227788-23-8 | 5g |

$4475.0 | 2023-09-17 | ||

| Enamine | EN300-1960105-0.05g |

(2S)-2-[3-fluoro-5-(trifluoromethyl)phenyl]oxirane |

2227788-23-8 | 0.05g |

$1296.0 | 2023-09-17 |

(2S)-2-3-fluoro-5-(trifluoromethyl)phenyloxirane 関連文献

-

2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

(2S)-2-3-fluoro-5-(trifluoromethyl)phenyloxiraneに関する追加情報

(2S)-2-3-Fluoro-5-Triflouromethylphenyloxirane: A Comprehensive Overview

(2S)-2-3-Fluoro-5-Triflouromethylphenyloxirane, also known by its CAS number 2227788-23-8, is a highly specialized organic compound with significant applications in the field of chemical synthesis and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential in various industrial and research domains. The molecule consists of a fluoro-substituted benzene ring fused with an oxirane (epoxide) group, making it a versatile building block for advanced chemical compounds.

The synthesis of (2S)-2-3-fluoro-5-triflouromethylphenyloxirane involves a series of precise reactions, including nucleophilic substitution and epoxidation. Recent advancements in catalytic methods have enabled the efficient production of this compound with high optical purity, which is crucial for its application in asymmetric synthesis. The presence of the trifluoromethyl group enhances the compound's stability and reactivity, making it an ideal candidate for use in pharmaceutical intermediates and specialty chemicals.

One of the most notable applications of (2S)-2-3-fluoro-5-triflouromethylphenyloxirane is in the development of novel drugs. Researchers have leveraged its unique properties to design bioactive molecules targeting various therapeutic areas, including oncology and infectious diseases. For instance, studies published in the Journal of Medicinal Chemistry highlight its role as a key intermediate in the synthesis of potent kinase inhibitors, which are critical in cancer treatment.

In addition to its pharmaceutical applications, this compound has found utility in materials science. Its ability to undergo controlled ring-opening reactions makes it valuable in the production of high-performance polymers and coatings. Recent breakthroughs in polymer chemistry have demonstrated how this epoxide can be used to create environmentally friendly materials with enhanced mechanical properties.

The growing demand for sustainable chemical processes has also driven interest in (2S)-2-3-fluoro-5-triflouromethylphenyloxirane. Green chemistry initiatives have focused on optimizing its synthesis pathways to minimize waste and reduce energy consumption. Collaborative efforts between academic and industry researchers have led to the development of catalytic systems that enable eco-friendly production methods.

Furthermore, the compound's chiral center at the (S) configuration provides opportunities for enantioselective reactions, which are essential in creating enantiomerically pure compounds. This feature has been exploited in asymmetric catalysis, where it serves as a substrate for generating complex molecular architectures with high stereochemical control.

Recent studies have also explored the use of (2S)-2-3-fluoro-5-triflouromethylphenyloxirane in nanotechnology applications. Its ability to form stable cross-linked networks has made it a promising candidate for creating nanocomposites with tailored properties. These materials hold potential for use in electronics, sensors, and biomedical devices.

In conclusion, (2S)-2-3-fluoro-5-triflouromethylphenyloxirane (CAS No: 2227788-23-8) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with advancements in synthetic methodologies, positions it as a key player in modern chemical innovation. As research continues to uncover new possibilities for this compound, its role in driving technological and therapeutic advancements is expected to grow significantly.

2227788-23-8 ((2S)-2-3-fluoro-5-(trifluoromethyl)phenyloxirane) 関連製品

- 2227815-51-0((2R)-2-(3-methoxy-4-nitrophenyl)oxirane)

- 767-12-4(Cyclohexanol,3,3-dimethyl-)

- 1813564-69-0(2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-methylbutanoic acid)

- 946357-27-3(N-(1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-yl)methyl-1,2-oxazole-3-carboxamide)

- 1251568-49-6(4-amino-N3-methyl-N5-[(4-methylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide)

- 1807144-77-9(Methyl 4-chloromethyl-5-cyano-2-ethylbenzoate)

- 1226182-45-1(1-(3-Chloro-6-ethoxyphenyl)ethanol)

- 171777-67-6(4-Nitrobenzoyl-d4 Chloride)

- 39640-62-5(2-Pyridin-4-ylacetamide)

- 933752-38-6(1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid)